Cas no 98459-66-6 (3-Amino-2-cyclohexyl-2-methylpropan-1-ol)
3-Amino-2-cyclohexyl-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 98459-66-6
- EN300-1839902
- 3-amino-2-cyclohexyl-2-methylpropan-1-ol
- 3-Amino-2-cyclohexyl-2-methylpropan-1-ol
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- Inchi: 1S/C10H21NO/c1-10(7-11,8-12)9-5-3-2-4-6-9/h9,12H,2-8,11H2,1H3
- InChI Key: XDMVMNTXSQDFOM-UHFFFAOYSA-N
- SMILES: OCC(C)(CN)C1CCCCC1
Computed Properties
- Exact Mass: 171.162314293g/mol
- Monoisotopic Mass: 171.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.2Ų
3-Amino-2-cyclohexyl-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839902-0.05g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1839902-0.1g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1839902-0.25g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1839902-0.5g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1839902-1.0g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1839902-2.5g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 2.5g |
$1230.0 | 2023-09-19 | ||
| Enamine | EN300-1839902-5.0g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1839902-10.0g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1839902-1g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 1g |
$628.0 | 2023-09-19 | ||
| Enamine | EN300-1839902-5g |
3-amino-2-cyclohexyl-2-methylpropan-1-ol |
98459-66-6 | 5g |
$1821.0 | 2023-09-19 |
3-Amino-2-cyclohexyl-2-methylpropan-1-ol Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-Amino-2-cyclohexyl-2-methylpropan-1-ol
Research Brief on 3-Amino-2-cyclohexyl-2-methylpropan-1-ol (CAS: 98459-66-6): Recent Advances and Applications
The compound 3-Amino-2-cyclohexyl-2-methylpropan-1-ol (CAS: 98459-66-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses. The information presented here is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the role of 3-Amino-2-cyclohexyl-2-methylpropan-1-ol as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics. Its unique structural features, including the cyclohexyl and amino functional groups, make it a valuable scaffold for designing novel compounds with enhanced binding affinity and selectivity. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate its interactions with target proteins, paving the way for rational drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 3-Amino-2-cyclohexyl-2-methylpropan-1-ol in modulating GABAergic neurotransmission, suggesting its potential as a lead compound for treating anxiety and epilepsy. The study utilized in vitro and in vivo models to validate the compound's pharmacological activity, with promising results in reducing seizure frequency and improving behavioral outcomes. These findings underscore the compound's therapeutic potential and warrant further investigation in clinical settings.
Another area of interest is the compound's application in antimicrobial drug development. A recent preprint on bioRxiv reported that 3-Amino-2-cyclohexyl-2-methylpropan-1-ol derivatives exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed high-throughput screening and structure-activity relationship (SAR) analysis to identify the most effective derivatives, highlighting the compound's versatility in addressing global health challenges.
From a synthetic chemistry perspective, advancements in green chemistry have enabled more efficient and sustainable production of 3-Amino-2-cyclohexyl-2-methylpropan-1-ol. A 2022 paper in Organic Process Research & Development detailed a novel catalytic method that reduces waste and improves yield, addressing previous limitations in large-scale synthesis. This innovation is particularly relevant for pharmaceutical manufacturers seeking to optimize production processes while adhering to environmental regulations.
In conclusion, 3-Amino-2-cyclohexyl-2-methylpropan-1-ol (CAS: 98459-66-6) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from CNS therapeutics to antimicrobial agents, coupled with recent advancements in synthesis and characterization, position it as a valuable asset in drug discovery pipelines. Future research should focus on translational studies to bridge the gap between preclinical findings and clinical applications, as well as exploring its potential in other therapeutic areas.
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